molecular formula C16H20N2O B5263269 3-(2-azepanylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one

3-(2-azepanylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B5263269
M. Wt: 256.34 g/mol
InChI Key: WXUDGLOZWQZPKL-UHFFFAOYSA-N
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Description

3-(2-Azepanylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a unique structure that combines an indole core with an azepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-ethyl-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-18-14-10-6-5-8-12(14)15(16(18)19)13-9-4-3-7-11-17-13/h5-6,8,10,19H,2-4,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUDGLOZWQZPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)C3=NCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-azepanylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via a cyclization reaction. This often involves the reaction of an appropriate amine with a suitable precursor, such as a haloalkane, under basic conditions.

    Final Assembly: The final step involves the coupling of the azepane ring with the indole core. This can be achieved through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azepanylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

3-(2-Azepanylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-azepanylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might bind to a receptor in the central nervous system, modulating neurotransmitter release and influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with dichlorophenyl substitution, which may alter its biological activity.

    3-(2-Azepanylidene)-1-methyl-1,3-dihydro-2H-indol-2-one: Methyl substitution instead of ethyl, potentially affecting its pharmacokinetics and dynamics.

Uniqueness

3-(2-Azepanylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of an indole core and an azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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